molecular formula C13H12FN B12972532 3-Fluoro-N-(m-tolyl)aniline

3-Fluoro-N-(m-tolyl)aniline

Cat. No.: B12972532
M. Wt: 201.24 g/mol
InChI Key: HCWIJBWJOCCNFW-UHFFFAOYSA-N
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Description

3-Fluoro-N-(m-tolyl)aniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a methyl group at the meta position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(m-tolyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoroaniline with m-tolyl halides under basic conditions. Another method includes the palladium-catalyzed amination of 3-fluorobromobenzene with m-toluidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(m-tolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Fluoro-N-(m-tolyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-N-(m-tolyl)aniline exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-(m-tolyl)aniline is unique due to the combined presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its utility in various applications compared to simpler analogs .

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-methylaniline

InChI

InChI=1S/C13H12FN/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9,15H,1H3

InChI Key

HCWIJBWJOCCNFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=CC=C2)F

Origin of Product

United States

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